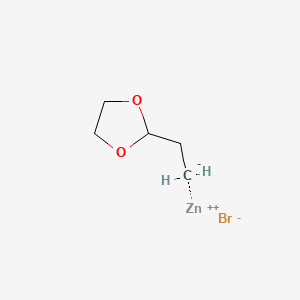
(1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1,3-Dioxolan-2-yl)ethyl)zinc(II) bromide: is an organozinc compound with the molecular formula C5H9BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of various organic intermediates and has significant applications in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE typically involves the reaction of 2-(1,3-dioxolan-2-yl)ethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2-(1,3-dioxolan-2-yl)ethyl bromide+Zn→(2-(1,3-dioxolan-2-yl)ethyl)zinc(II) bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve electrophiles such as alkyl halides or acyl chlorides. The reactions are often carried out in the presence of a catalyst like palladium or nickel.
Coupling Reactions: Involve reagents such as aryl halides and are usually catalyzed by palladium complexes under inert conditions.
Major Products: The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is used as a reagent for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: In the industrial sector, this compound is employed in the production of various organic intermediates that are essential for the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism by which (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE exerts its effects involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the target molecule. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to yield the final product.
Comparación Con Compuestos Similares
- (1,3-Dioxolan-2-ylmethyl)zinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- Propylzinc bromide
- 3-Ethoxy-3-oxopropylzinc bromide
Uniqueness: (1,3-DIOXOLAN-2-YLETHYL)ZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable organozinc intermediates makes it particularly valuable in the formation of carbon-carbon bonds, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H9BrO2Zn |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
zinc;2-ethyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
FBIHMCAQTQOHLI-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CC1OCCO1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


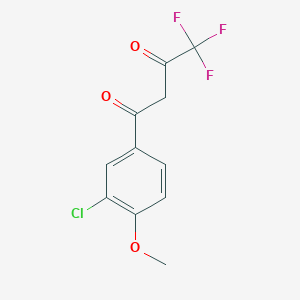
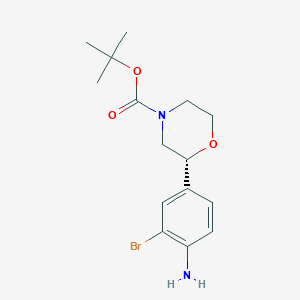
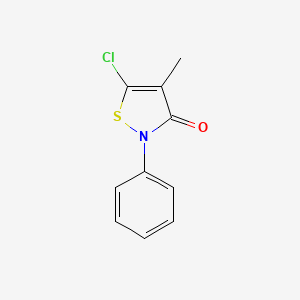
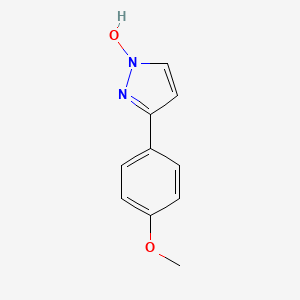
![[(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanol](/img/structure/B8318286.png)
![3-Bromomethyl-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8318291.png)
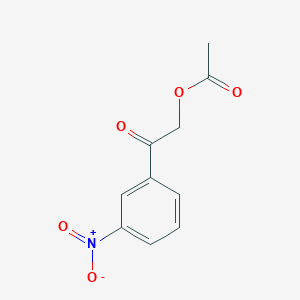
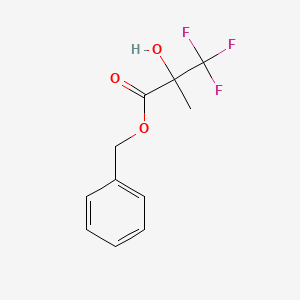
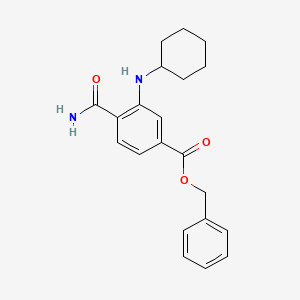
![3-(3,3,3-Trifluoro-propyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B8318327.png)
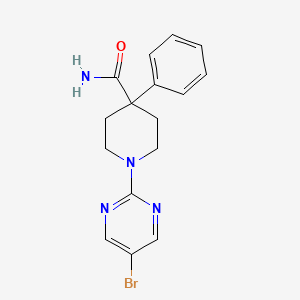
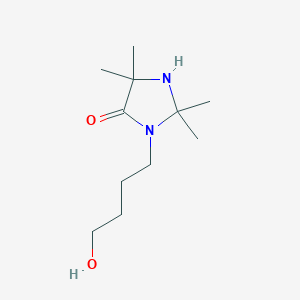
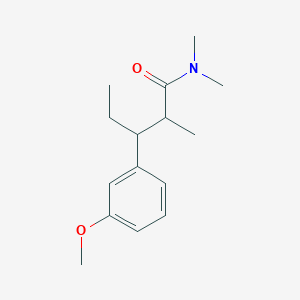
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetic acid](/img/structure/B8318366.png)
